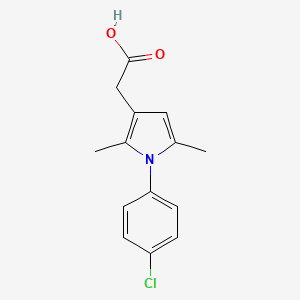
Clopirac
概要
説明
クロピラックは、プロスタグランジン合成を阻害することで知られる非ステロイド系抗炎症薬です。主にその抗炎症作用と鎮痛作用のために使用されます。 この化合物は、関節リウマチ、変形性関節症、および様々な外傷関連疾患などの治療における有効性を評価されています .
準備方法
合成経路と反応条件
クロピラックは、ピロール環を含むコア構造の形成を含む一連の化学反応によって合成することができます。反応条件は、多くの場合、環化プロセスを促進するために酸触媒を必要とします。
工業生産方法
工業環境では、クロピラックの製造は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、合成の効率を高めるための特定の溶媒と触媒の使用が含まれます。 最終生成物は、結晶化または他の分離技術によって精製され、純粋な形でクロピラックが得られます .
化学反応の分析
反応の種類
クロピラックは、次のようないくつかの種類の化学反応を受けます。
酸化: クロピラックは、クロピラックのグルクロン酸とピロールカルボン酸などの様々な代謝産物を形成するように酸化される可能性があります.
還元: それほど一般的ではありませんが、還元反応はクロピラックに存在する官能基を変更する可能性があります。
置換: クロピラックは、特にピロール環で、異なる置換基が導入される可能性のある置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 様々なハロゲン化剤と求核剤が置換反応に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、人間とサルで重要な代謝産物であるクロピラックのグルクロン酸とピロールカルボン酸があります .
科学研究への応用
クロピラックは、科学研究において幅広い応用範囲を持っています。
化学: プロスタグランジン合成阻害の研究におけるモデル化合物として使用されます。
生物学: 炎症経路と細胞応答に対するその影響について調査されています。
科学的研究の応用
Clopirac has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis inhibition.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical products.
作用機序
クロピラックは、プロスタグランジンの合成に不可欠な酵素であるプロスタグランジン合成酵素を阻害することによって作用を発揮します。この酵素を阻害することで、クロピラックはプロスタグランジンの産生を抑制し、炎症と痛みを軽減します。 分子標的は、クロピラックが結合してアラキドン酸からプロスタグランジンへの変換を阻止する酵素の活性部位を含みます .
類似化合物との比較
類似化合物
イブプロフェン: 同様のプロスタグランジン合成阻害作用を持つもう1つの非ステロイド系抗炎症薬です。
ナプロキセン: 長時間の抗炎症効果で知られています。
ジクロフェナク: 強力な抗炎症作用と鎮痛作用で広く使用されています。
クロピラックの独自性
クロピラックは、プロスタグランジン合成酵素の特異的な阻害と、グルクロン酸とピロールカルボン酸の代謝産物の形成を含む独特の代謝プロファイルによりユニークです。 このユニークな代謝経路は、臨床応用における有効性と安全性プロファイルに貢献しています .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
| Record name | Clopirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopirac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


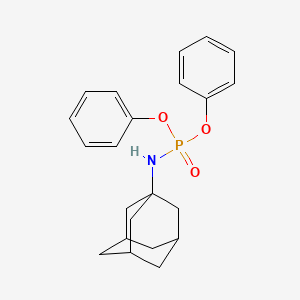
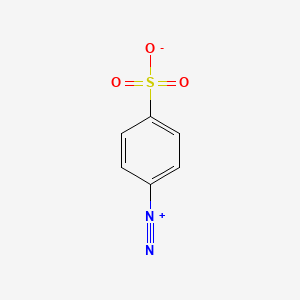
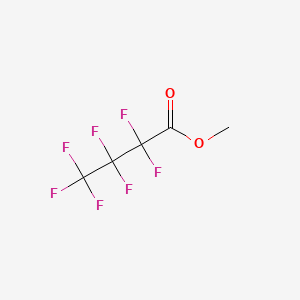
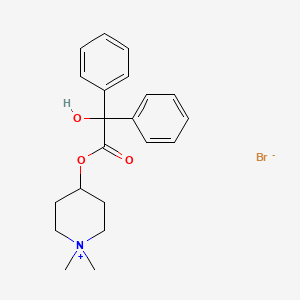

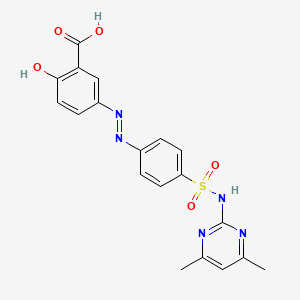




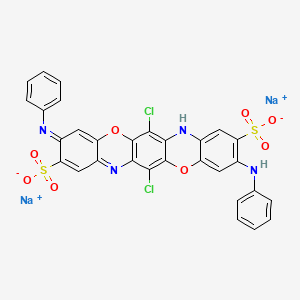
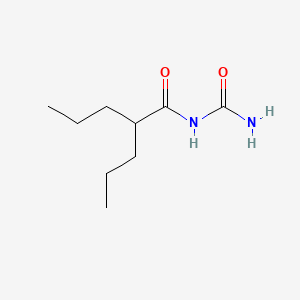
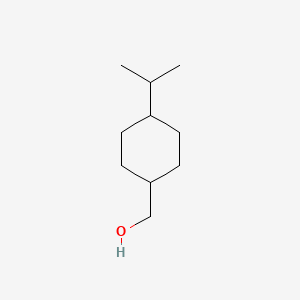
![1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B1199106.png)
